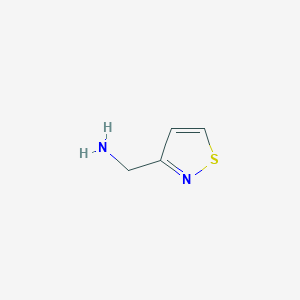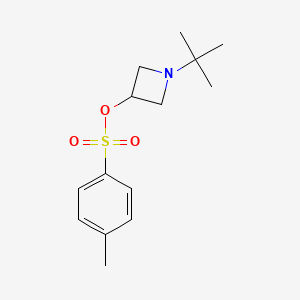
1H-吡唑-5-三氟硼酸钾
描述
Potassium 1H-pyrazole-5-trifluoroborate is an organotrifluoroborate compound with the molecular formula C3H3BF3KN2. It is a versatile reagent used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and compatibility with a wide range of functional groups, making it a valuable tool in organic synthesis .
科学研究应用
Potassium 1H-pyrazole-5-trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and agrochemicals.
作用机制
Target of Action
Potassium 1H-pyrazole-5-trifluoroborate is an organotrifluoroborate compound Organotrifluoroborates are generally known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of Potassium 1H-pyrazole-5-trifluoroborate is primarily through its involvement in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are used to synthesize organic compounds by coupling boronic acids with organic halides .
Biochemical Pathways
As an organotrifluoroborate, it is known to be involved in suzuki-miyaura cross-coupling reactions . These reactions are a key part of synthetic chemistry and are widely used in the synthesis of various organic compounds .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Potassium 1H-pyrazole-5-trifluoroborate can be influenced by various environmental factors. These factors can include the reaction conditions (such as temperature and pH), the presence of a catalyst (such as palladium in Suzuki-Miyaura reactions ), and the presence of other reactants. Organotrifluoroborates are generally known for their stability under a variety of reaction conditions .
生化分析
Biochemical Properties
Potassium 1H-pyrazole-5-trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions involves the formation of stable boronic acid surrogates, which are compatible with a wide range of functional groups and reaction conditions .
Cellular Effects
Potassium 1H-pyrazole-5-trifluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activity and altering metabolic flux. The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of Potassium 1H-pyrazole-5-trifluoroborate involves its role as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. The compound facilitates the transfer of organic groups from boron to palladium through transmetalation. This process involves the binding of Potassium 1H-pyrazole-5-trifluoroborate to palladium, leading to the formation of new carbon-carbon bonds. Additionally, the compound can inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 1H-pyrazole-5-trifluoroborate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Potassium 1H-pyrazole-5-trifluoroborate remains stable under various conditions, making it suitable for long-term experiments. Its degradation products and their impact on cellular function need to be further investigated .
Dosage Effects in Animal Models
The effects of Potassium 1H-pyrazole-5-trifluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for specific applications .
Transport and Distribution
The transport and distribution of Potassium 1H-pyrazole-5-trifluoroborate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function, affecting its overall efficacy in biochemical reactions .
Subcellular Localization
Potassium 1H-pyrazole-5-trifluoroborate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Potassium 1H-pyrazole-5-trifluoroborate is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions: Potassium 1H-pyrazole-5-trifluoroborate can be synthesized through the reaction of pyrazole with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of potassium 1H-pyrazole-5-trifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then packaged and distributed for use in various applications .
化学反应分析
Types of Reactions: Potassium 1H-pyrazole-5-trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The compound can also participate in other carbon-carbon bond-forming reactions .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), organic halides (e.g., aryl bromides)
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Potassium 1H-pyrazole-5-trifluoroborate can be compared with other similar organotrifluoroborate compounds, such as:
Potassium 1-methyl-1H-pyrazole-5-trifluoroborate: Similar in structure but with a methyl group attached to the pyrazole ring.
Potassium 1H-pyrazole-3-trifluoroborate: Similar but with the trifluoroborate group attached at a different position on the pyrazole ring.
Uniqueness: Potassium 1H-pyrazole-5-trifluoroborate is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its stability and compatibility with various functional groups make it a valuable reagent in organic synthesis .
属性
IUPAC Name |
potassium;trifluoro(1H-pyrazol-5-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYBMZHGRWURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=NN1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649121 | |
| Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013640-87-3 | |
| Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1013640-87-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)










![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)


